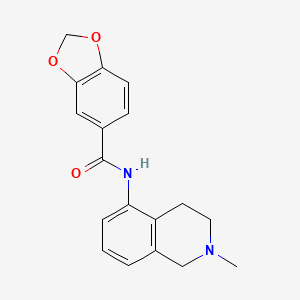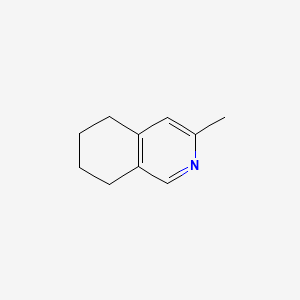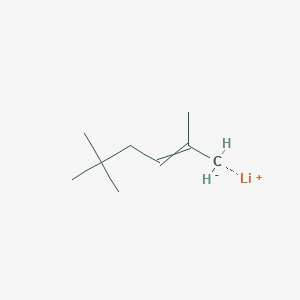
lithium;2-methanidyl-5,5-dimethylhex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-methanidyl-5,5-dimethylhex-2-ene is an organolithium compound with the molecular formula C8H15Li. This compound is characterized by the presence of a lithium atom bonded to a carbon atom, which is part of a hexene structure with two methyl groups at the 5th position. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methanidyl-5,5-dimethylhex-2-ene typically involves the reaction of 2-methanidyl-5,5-dimethylhex-2-ene with a lithium reagent. One common method is the direct lithiation of 2-methanidyl-5,5-dimethylhex-2-ene using n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C8H16+n-BuLi→C8H15Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-methanidyl-5,5-dimethylhex-2-ene undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Substitution: Participates in substitution reactions with halides to form new organolithium compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically performed in anhydrous conditions using THF or diethyl ether as solvents. Common electrophiles include aldehydes, ketones, and esters.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or chromium trioxide (CrO3) are used.
Substitution: Halides such as methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are common reagents.
Major Products Formed
Nucleophilic Addition: Formation of alcohols or secondary/tertiary alcohols depending on the electrophile.
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of new organolithium compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Lithium;2-methanidyl-5,5-dimethylhex-2-ene has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile in the formation of carbon-carbon bonds, essential for the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mécanisme D'action
The mechanism of action of lithium;2-methanidyl-5,5-dimethylhex-2-ene involves its strong nucleophilic properties, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the carbanion, enhancing its reactivity. The compound can participate in:
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.
Oxidation: The compound can be oxidized to form alcohols or ketones, with the lithium atom being replaced by an oxygen atom.
Substitution: The carbanion displaces a leaving group in a substrate, forming a new organolithium compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexene, 2,5-dimethyl-: Similar structure but lacks the lithium atom, making it less reactive as a nucleophile.
3-Hexene, 2,5-dimethyl-: Positional isomer with different reactivity and properties.
Cyclohexane derivatives: Saturated cyclic hydrocarbons with different chemical properties and reactivity.
Uniqueness
Lithium;2-methanidyl-5,5-dimethylhex-2-ene is unique due to the presence of the lithium atom, which imparts strong nucleophilic properties and enhances its reactivity in organic synthesis. This makes it a valuable reagent in the formation of carbon-carbon bonds and other organic transformations.
Propriétés
Numéro CAS |
49557-10-0 |
|---|---|
Formule moléculaire |
C9H17Li |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
lithium;2-methanidyl-5,5-dimethylhex-2-ene |
InChI |
InChI=1S/C9H17.Li/c1-8(2)6-7-9(3,4)5;/h6H,1,7H2,2-5H3;/q-1;+1 |
Clé InChI |
JPBFGRXVKWJOND-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=CCC(C)(C)C)[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


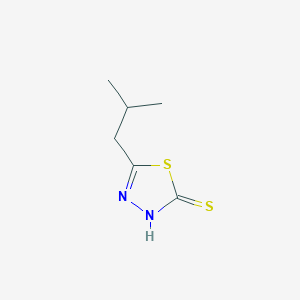
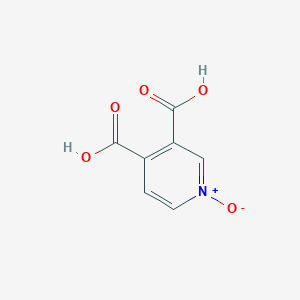

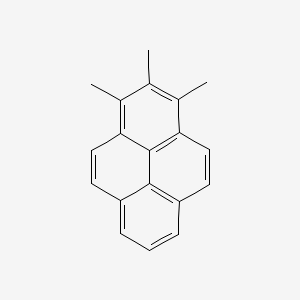
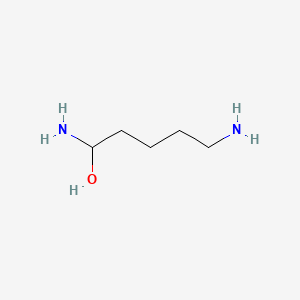
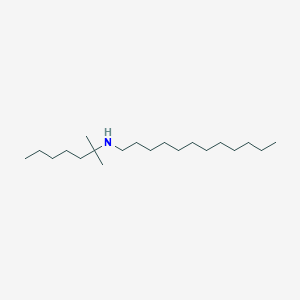
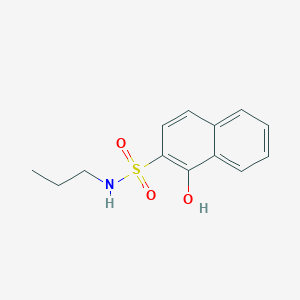

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
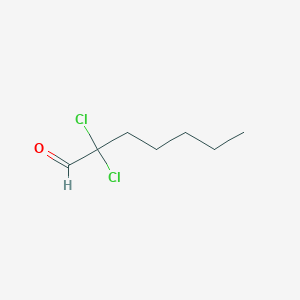
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
